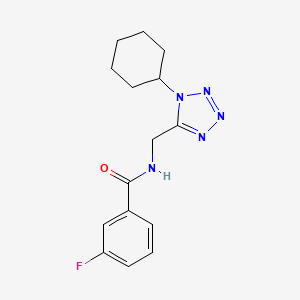

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-12-6-4-5-11(9-12)15(22)17-10-14-18-19-20-21(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXRFFVHBNXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide typically involves the reaction of 1-cyclohexyl-1H-tetrazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

The compound exhibits various biological activities that make it suitable for research in several fields:

Antitumor Activity

In vitro studies have demonstrated that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide shows significant cytotoxic effects against multiple cancer cell lines. The presence of the fluorine atom enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Enzyme Inhibition

The tetrazole ring is known for its role in modulating enzyme activity. Research indicates that this compound can inhibit specific kinases and receptors involved in cancer progression and inflammatory responses. For instance, it has been shown to inhibit the activity of retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases.

Selectivity and Potency

Comparative studies have revealed that this compound exhibits over 200-fold selectivity against other nuclear receptors, which positions it as a promising candidate for further development in targeted therapies.

Case Studies

Several case studies highlight the compound's effectiveness and potential applications:

Study on RORc Inhibition

A preclinical study evaluated the compound's efficacy as a RORc inverse agonist. The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic potential for conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative analysis involving various cancer cell lines, this compound demonstrated IC50 values significantly lower than those of conventional chemotherapeutic agents. This finding supports further investigation into its anticancer properties.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H19FN6O

- Molecular Weight : 316.35 g/mol

This compound features a tetrazole ring, which is known for enhancing biological activity through increased metabolic stability and bioavailability due to the presence of nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include:

- Enzymes : The compound may inhibit or modulate enzymatic activity, impacting various metabolic pathways.

- Receptors : It could bind to receptors involved in signaling pathways, influencing cellular responses related to inflammation, cancer progression, or neuroprotection.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against specific cancer cell lines. For instance, it has been evaluated for cytotoxic effects on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation .

- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects. Its structural components may contribute to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

- Neuroprotective Effects : Given the presence of the tetrazole moiety, there is potential for neuroprotective applications. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases by modulating inflammatory responses and protecting neuronal cells from apoptosis .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights a series of compounds (5a–5j) synthesized via gold-catalyzed multicomponent reactions, sharing the N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)benzenamine backbone . Although these analogs differ in substituents compared to the target compound, they provide a framework for understanding structure-activity relationships. Below is a detailed comparison:

Structural Variations

- Target Compound : Contains a 3-fluorobenzamide group attached to the tetrazole-methyl moiety.

- Analogues (5a–5j) : Feature substituted benzenamine groups (e.g., fluoro, chloro, nitro, methyl, bromo) instead of benzamide. For example:

Physical Properties

Key Observations :

- Fluorine Position : 2-fluoro (5g) and 4-fluoro (5c) analogs exhibit similar melting points (~184–189°C), suggesting minimal steric impact.

- Halogen Effects : Chlorine substitution (5h) increases melting point (210°C) due to enhanced intermolecular forces .

- Yield Trends : Electron-withdrawing groups (e.g., nitro in 5i) correlate with lower yields (77–86%) compared to unsubstituted analogs (5a: 98%) .

Spectral Data Comparison

- Infrared Spectroscopy :

- NMR Spectroscopy :

Q & A

Q. What are the established synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions (MCRs) involving cyclohexyl isocyanide, fluorobenzoyl chloride, and tetrazole precursors. Key steps include:

- Condensation : Reacting 3-fluorobenzoyl chloride with a tetrazole-thiol intermediate in anhydrous acetonitrile under reflux (80°C, 4 hours) to form the amide bond .

- Cyclization : Using TMSN₃ (trimethylsilyl azide) in methanol at room temperature for 24 hours to form the tetrazole ring .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) yields ~55-90% purity . Critical factors : Solvent choice (acetonitrile vs. methanol), reaction time, and azide source (TMSN₃) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., δ ~160 ppm for C-F in ¹³C NMR) and cyclohexyl protons (δ 1.2-2.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calcd. 331.1797, found 331.1795) .

- IR : Detect amide C=O (1627 cm⁻¹) and tetrazole N-H (3060 cm⁻¹) . Best practices : Report melting points (e.g., 123-124°C) and TLC Rf values for reproducibility .

Q. What preliminary biological activity data exist for this compound, and how are assays designed?

Fluorobenzamide-tetrazole hybrids exhibit neuropharmacological potential (e.g., serotonin receptor modulation) . Assay design includes:

- In vitro binding : Radioligand competition assays using 5-HT₁F receptors (IC₅₀ values < 100 nM) .

- Dose-response curves : Test concentrations from 1 nM to 10 µM in triplicate .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorine position, cyclohexyl group) affect structure-activity relationships (SAR)?

- Fluorine position : 3-Fluorobenzamide enhances receptor binding vs. 2- or 4-fluoro analogs due to steric and electronic effects .

- Cyclohexyl vs. aryl tetrazole : Cyclohexyl improves metabolic stability but reduces solubility, as shown in logP comparisons (e.g., logP = 3.2 vs. 2.8 for phenyl analogs) . Methodology : Use molecular docking (e.g., AutoDock Vina) to map hydrophobic interactions with receptor pockets .

Q. What crystallographic data are available for related compounds, and how can they guide structural optimization?

Crystal structures of analogs (e.g., alizapride derivatives) reveal:

- Conformational rigidity : The tetrazole ring adopts a planar conformation, stabilizing π-π interactions with aromatic residues .

- Hydrogen bonding : Amide NH forms bonds with Asp114 in 5-HT₁F receptors (distance: 2.8 Å) . Application : Use Mercury Software (CCDC) to analyze bond angles and torsional strain .

Q. How can analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values may arise from impurity profiles. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.